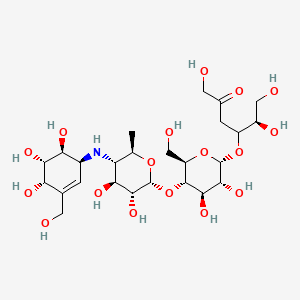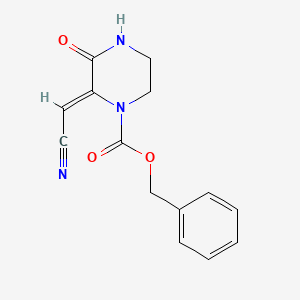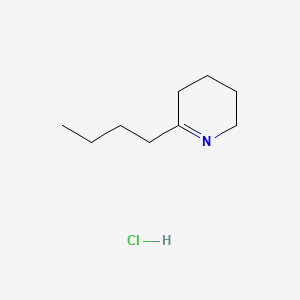
2-Butyl-3,4,5,6-tetrahydropyridine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-3,4,5,6-tetrahydropyridine Hydrochloride is a chemical compound that belongs to the class of tetrahydropyridines. These compounds are characterized by a six-membered ring containing one nitrogen atom. The compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-3,4,5,6-tetrahydropyridine Hydrochloride typically involves the reaction of pyridine derivatives with butyl groups under controlled conditions. One common method involves the use of amyl diamine as a raw material, which is then subjected to a series of chemical reactions to form the desired product . The reaction conditions often include the use of Bronsted acidic ionic liquids, such as 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride, which facilitate the formation of the tetrahydropyridine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high conversion efficiency and minimal environmental impact. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is often employed to ensure sustainable production .
Análisis De Reacciones Químicas
Types of Reactions: 2-Butyl-3,4,5,6-tetrahydropyridine Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure high yield and purity .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding N-oxides, while reduction can yield various substituted tetrahydropyridines .
Aplicaciones Científicas De Investigación
2-Butyl-3,4,5,6-tetrahydropyridine Hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has been studied for its potential as an anticancer and anti-tubercular agent . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development .
Mecanismo De Acción
The mechanism of action of 2-Butyl-3,4,5,6-tetrahydropyridine Hydrochloride involves its interaction with specific molecular targets in cells. The compound can inhibit certain enzymes and pathways, leading to its observed biological effects. For example, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression . The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
2-Butyl-3,4,5,6-tetrahydropyridine Hydrochloride is unique compared to other similar compounds due to its specific butyl substitution and tetrahydropyridine ring structure. Similar compounds include 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine, and 2,3,4,5-tetrahydropyridine . Each of these compounds has distinct chemical properties and biological activities, making them suitable for different applications. The butyl substitution in this compound enhances its lipophilicity and ability to interact with lipid membranes, which can be advantageous in certain research contexts .
Propiedades
Fórmula molecular |
C9H18ClN |
|---|---|
Peso molecular |
175.70 g/mol |
Nombre IUPAC |
6-butyl-2,3,4,5-tetrahydropyridine;hydrochloride |
InChI |
InChI=1S/C9H17N.ClH/c1-2-3-6-9-7-4-5-8-10-9;/h2-8H2,1H3;1H |
Clave InChI |
YVZXMKZQGMPGIH-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=NCCCC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


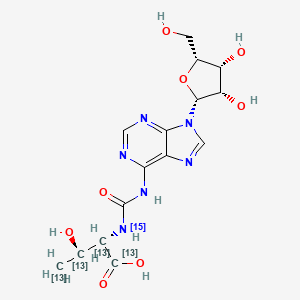
![2,2-Bis[(octanoyloxy)methyl]butyl decanoate](/img/structure/B13855837.png)
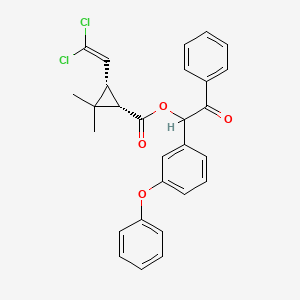

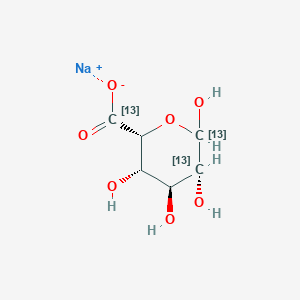

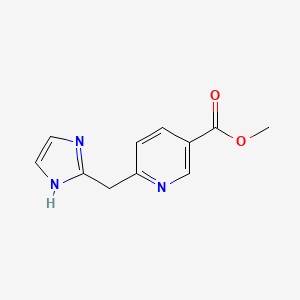
![(2S,4R,7S)-4-amino-2-hydroxy-7-(2-methylpropyl)-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-5,8-dione;hydrochloride](/img/structure/B13855867.png)
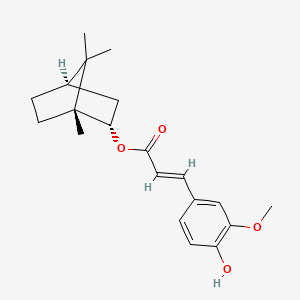
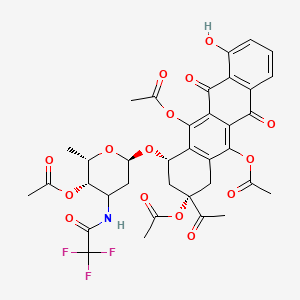
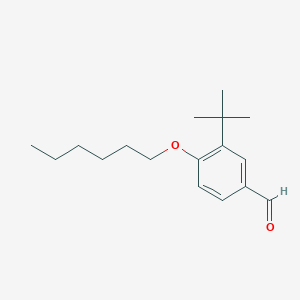
![4-[2-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one](/img/structure/B13855892.png)
